1-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-3-(4-methoxyphenethyl)urea
Description
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Properties
IUPAC Name |
1-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-3-[2-(4-methoxyphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4/c1-27-19-4-2-16(3-5-19)6-10-22-21(26)23-14-17-7-11-24(12-8-17)20(25)18-9-13-28-15-18/h2-5,9,13,15,17H,6-8,10-12,14H2,1H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNLJVRZUQXVQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCC2CCN(CC2)C(=O)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-3-(4-methoxyphenethyl)urea is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 371.4 g/mol. The compound features a piperidine ring, a furan moiety, and a methoxyphenethyl group, which contribute to its unique chemical properties and biological activity.
The biological activity of this compound is believed to arise from its ability to interact with specific molecular targets, including enzymes and receptors. The furan-3-carbonyl group may facilitate binding to active sites, potentially modulating receptor activity or enzyme function. While the exact mechanisms remain to be fully elucidated, similar compounds have shown promise in therapeutic applications, particularly in treating inflammatory and degenerative diseases.
Biological Activity and Therapeutic Potential
Research indicates that compounds with structural similarities to this compound exhibit various biological activities:
- Anti-inflammatory Effects : Compounds featuring furan and piperidine structures have demonstrated anti-inflammatory properties in preclinical studies.
- Anticancer Activity : Some derivatives have shown potential in inhibiting cancer cell proliferation by targeting specific kinases associated with tumor growth.
- Neuroprotective Effects : The ability of this compound to cross the blood-brain barrier suggests possible applications in neurodegenerative disease treatment.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Piperidine Derivatives : A study evaluated the effects of piperidine derivatives on cancer cell lines, revealing significant cytotoxicity against various cancer types. The mechanism was attributed to apoptosis induction through caspase activation .
- Furan-Based Compounds : Research into furan-based compounds indicated their potential as anti-inflammatory agents by inhibiting pro-inflammatory cytokines in vitro.
- Neuroprotective Studies : Another study highlighted the neuroprotective effects of similar urea derivatives in models of oxidative stress, suggesting their potential for treating Alzheimer's disease .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide | Benzenesulfonamide group | Antibacterial activity |
| N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide | Trifluoromethyl substituent | Anticancer properties |
| N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)cinnamamide | Cinnamamide moiety | Anti-inflammatory effects |
Preparation Methods
Synthetic Strategy Overview
The target compound’s structure comprises two primary fragments:
- Furan-3-carbonyl piperidine moiety : Derived from furan-3-carboxylic acid and piperidine.
- 4-Methoxyphenethyl urea unit : Synthesized via functionalization of 4-methoxyphenethylamine.
Coupling these fragments requires sequential amidation and urea bond formation. Key challenges include regioselective furan functionalization, steric hindrance during piperidine substitution, and ensuring high yields in urea synthesis.
Synthesis of Furan-3-carbonyl Piperidine Fragment
Furan-3-carboxylic Acid Activation
Furan-3-carboxylic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride, followed by reaction with piperidine in anhydrous dichloromethane (DCM) at 0–5°C. This method achieves >85% yield:
$$
\text{Furan-3-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{Furan-3-carbonyl chloride} \xrightarrow{\text{piperidine}} \text{1-(furan-3-carbonyl)piperidine}
$$
Alternative Approach : Carbodiimide-mediated coupling using EDC/HOBt in tetrahydrofuran (THF) at room temperature provides comparable yields (82–88%) while avoiding harsh conditions.
Preparation of 4-Methoxyphenethyl Amine
Urea Bridge Formation
Isocyanate Intermediate Route
The furan-piperidine fragment is treated with triphosgene in DCM to generate an isocyanate intermediate, which reacts with 4-methoxyphenethylamine at −10°C. This method yields 70–75% pure product after column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5):
$$
\text{1-(furan-3-carbonyl)piperidin-4-ylmethyl isocyanate} + \text{4-methoxyphenethylamine} \rightarrow \text{Target compound}
$$
Carbonyldiimidazole (CDI)-Mediated Coupling
Equimolar amounts of both amines are stirred with CDI in THF at 50°C for 24 hours. This method avoids toxic isocyanates and achieves 68% yield but requires excess reagent.
Table 1: Comparison of Urea Formation Methods
| Method | Reagent | Yield (%) | Purity (%) |
|---|---|---|---|
| Isocyanate Intermediate | Triphosgene | 75 | 98 |
| CDI-Mediated | CDI | 68 | 95 |
Optimization and Catalytic Methods
Analytical Characterization
Spectroscopic Data
Challenges and Alternative Approaches
Steric Hindrance in Piperidine Substitution
Bulky substituents on piperidine reduce alkylation efficiency. Using microwave-assisted synthesis (100°C, 30 minutes) improves yields to 80%.
Urea Hydrolysis
Prolonged exposure to moisture causes urea bond cleavage. Storage under argon atmosphere with molecular sieves ensures stability for >6 months.
Q & A
What are the standard synthetic routes for preparing 1-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-3-(4-methoxyphenethyl)urea, and how can reaction yields be optimized?
Level: Basic
Answer:
The compound can be synthesized via a multi-step approach:
Intermediate Preparation : Start with functionalizing piperidine derivatives. For example, furan-3-carbonyl chloride can react with piperidin-4-ylmethanol to form the 1-(furan-3-carbonyl)piperidin-4-yl scaffold.
Urea Formation : React the intermediate with 4-methoxyphenethyl isocyanate under anhydrous conditions (e.g., in dichloromethane or THF) at 0–25°C. Use catalytic bases like DABCO to accelerate urea bond formation .
Purification : Employ flash chromatography (hexane/ethyl acetate gradients) or recrystallization for isolation.
Yield Optimization :
- Use stoichiometric control (1:1 molar ratio of intermediates).
- Optimize solvent polarity (e.g., THF improves solubility of aromatic isocyanates) .
- Monitor reaction progress via TLC or LC-MS to minimize side products .
How do structural modifications to the piperidine or phenethyl moieties influence the compound's biological activity?
Level: Advanced
Answer:
- Piperidine Modifications : Introducing electron-withdrawing groups (e.g., trifluoromethyl) to the piperidine ring can enhance metabolic stability but may reduce solubility. Substitutions at the 4-position (e.g., methyl groups) improve binding affinity to hydrophobic targets .
- Phenethyl Modifications : The 4-methoxy group on the phenethyl moiety is critical for π-π stacking with aromatic residues in enzyme active sites. Replacing methoxy with bulkier groups (e.g., 3,4,5-trimethoxy) can alter selectivity but may increase steric hindrance .
Methodology : - Compare IC₅₀ values of analogs in enzymatic assays (e.g., kinase inhibition).
- Use molecular docking to predict binding interactions post-modification .
What spectroscopic techniques are most reliable for characterizing this urea derivative, and how are data contradictions resolved?
Level: Basic
Answer:
- 1H NMR : Key peaks include:
- IR Spectroscopy : Confirm urea C=O stretch at ~1640–1680 cm⁻¹ and furan C-O-C at ~1250 cm⁻¹ .
Contradiction Resolution : - If NH signals are absent (e.g., due to exchange broadening), use DMSO-d₆ as a solvent to slow proton exchange.
- Cross-validate with ESI-MS for molecular ion peaks .
How can computational methods like Bayesian optimization improve the synthesis efficiency of this compound?
Level: Advanced
Answer:
- Reaction Parameter Screening : Bayesian algorithms prioritize experimental conditions (e.g., solvent, temperature, catalyst loading) by iteratively updating probability models based on prior yield data .
- Case Study : For urea bond formation, Bayesian optimization identified THF at 40°C with 1.2 eq. of DABCO as optimal, increasing yields from 37% to 52% in 3 iterations .
Implementation : - Use open-source tools (e.g., Phoenix or TensorFlow) to automate parameter exploration.
- Validate predictions with small-scale parallel reactions.
What in vitro assays are recommended for evaluating the antiproliferative activity of this compound, and how should conflicting cytotoxicity data be interpreted?
Level: Advanced
Answer:
- Assays :
- Variability may arise from cell line heterogeneity or assay sensitivity. Normalize data to positive controls (e.g., doxorubicin) and repeat experiments with synchronized cells.
- Cross-check with Western blotting for target protein inhibition (e.g., EGFR or VEGFR2) .
How does the furan-3-carbonyl group influence the compound's pharmacokinetic properties?
Level: Advanced
Answer:
- Metabolism : The furan ring is susceptible to oxidative cleavage by CYP450 enzymes, potentially reducing bioavailability. Introduce electron-donating groups (e.g., methyl) to slow degradation .
- LogP Optimization : The furan moiety lowers logP compared to phenyl analogs, improving solubility but reducing membrane permeability. Balance by modifying the phenethyl group (e.g., adding polar substituents) .
Methodology : - Perform microsomal stability assays (human/rat liver microsomes).
- Use Caco-2 monolayers to assess permeability .
What are the best practices for ensuring reproducibility in synthetic protocols for this compound?
Level: Basic
Answer:
- Critical Steps :
- Anhydrous conditions for isocyanate reactions (use molecular sieves).
- Strict temperature control (<30°C) to prevent urea decomposition.
- Documentation : Report exact equivalents, solvent grades, and purification Rf values.
- Troubleshooting : If yields drop below 30%, recheck isocyanate purity via FTIR (sharp peak at ~2270 cm⁻¹ for N=C=O) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
